Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside involves complex processes, including benzylation, acylation, and the formation of glycosyl halides. For instance, one method involves synthesizing derivatives from allyl 2,6-di-O-benzyl-alpha-D-galactopyranoside through a series of steps including benzylating, acylating, and converting sultars into thio sugars by reaction with sulfur nucleophiles (Nashed & Anderson, 1977).
Scientific Research Applications
Synthesis and Pharmacological Activities
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a compound with notable importance in organic chemistry due to its versatility as a precursor for synthesizing bioactive molecules. Its significance is underpinned by its utility in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019). This highlights the compound's pivotal role in the search for new therapeutic agents.
Antioxidant Properties and Health Implications
Research on chromones and their derivatives, structurally related to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, demonstrates their potential in combating oxidative stress, a major factor in cellular impairment leading to various diseases. The radical scavenging activity of these compounds, facilitated by specific structural features, underscores the importance of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside in developing antioxidants (Yadav et al., 2014).
Role in Drug Discovery and Development
The Knoevenagel condensation, a reaction involving compounds like Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, is fundamental in creating libraries of chemical compounds with anticancer activity. This method has been instrumental in generating molecules targeting various cancer-related biological targets, demonstrating the compound's value in drug discovery (Tokala et al., 2022).
Environmental Chemicals and Epigenetic Alterations
Studies on environmental chemicals, including those related to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, reveal their potential to induce epigenetic alterations. These findings are crucial for understanding the toxicological implications of such compounds and their metabolites in humans and the environment (Baccarelli & Bollati, 2009).
Advanced Materials and Nanotechnology
The structural features of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside make it an interesting candidate for developing advanced materials, including supramolecular assemblies and nanotechnology applications. Its inclusion in the synthesis of benzene-1,3,5-tricarboxamide derivatives, for instance, opens avenues for creating materials with unique properties for various applications, ranging from nanotechnology to biomedical fields (Cantekin et al., 2012).
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFFEILSURAFKL-SUWSLWCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448643 | |
Record name | Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside | |
CAS RN |
3601-36-3 | |
Record name | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3601-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Galactopyranoside, methyl, 2,3,6-tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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